molecular formula C17H18FNO3 B2424152 2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide CAS No. 1351584-94-5

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide

Cat. No.: B2424152
CAS No.: 1351584-94-5
M. Wt: 303.333
InChI Key: IZYIUBQCAJIHEL-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group and a hydroxy-phenylpropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide typically involves a multi-step process:

    Formation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as fluorine gas or hydrogen fluoride.

    Etherification: 4-fluorophenol is then reacted with an appropriate alkyl halide to form 4-fluorophenoxyalkane.

    Amidation: The 4-fluorophenoxyalkane is then reacted with 2-hydroxy-2-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(4-fluorophenoxy)-N-(2-oxo-2-phenylpropyl)acetamide.

    Reduction: Formation of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenylpropyl groups play a crucial role in binding to the active site of the target, while the fluorophenoxy group enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide
  • 2-(4-bromophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide
  • 2-(4-methylphenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide

Uniqueness

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(21,13-5-3-2-4-6-13)12-19-16(20)11-22-15-9-7-14(18)8-10-15/h2-10,21H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYIUBQCAJIHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=C(C=C1)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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